Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Biological Activity
Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is an organic compound characterized by a piperazine ring linked to a pyrrolo[3,4-b]pyridine moiety. The unique structural arrangement of this compound suggests significant potential for biological activity, particularly in pharmacological applications. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects.
Structural Overview
The molecular formula of this compound is C12H17ClN4O with a molecular weight of approximately 250.75 g/mol . The presence of multiple nitrogen atoms in its structure enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, research indicates that certain piperazine-based compounds exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, some derivatives demonstrated effectiveness against methicillin-resistant strains (MRSA), outperforming traditional antibiotics like ampicillin in specific cases .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Target Pathogen | Activity Level |
---|---|---|
3k | Listeria monocytogenes | High |
3d | MRSA | Higher than ampicillin |
3g | E. coli | More efficient than ampicillin |
3k | Pseudomonas aeruginosa | High |
Anticancer Potential
This compound has also been investigated for its anticancer properties. A study explored its efficacy against various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxic effects. Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving multiple compounds derived from the piperazine scaffold, several showed IC50 values lower than standard anticancer drugs like doxorubicin. For example:
- Compound A : IC50 < 10 µM against Jurkat cells
- Compound B : IC50 < 15 µM against A-431 cells
- Compound C : Comparable activity to doxorubicin
The biological activity of this compound can be attributed to its ability to modulate various biological pathways. The presence of the piperazine ring allows for interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Additionally, the fused heterocyclic system may enhance binding affinity to target sites within cells.
Properties
CAS No. |
1246609-05-1 |
---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H16N4O/c17-12(15-6-4-13-5-7-15)16-8-10-2-1-3-14-11(10)9-16/h1-3,13H,4-9H2 |
InChI Key |
BVUZPKBJIWETTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CC3=C(C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.